
Antimony;selenium(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony;selenium(2-) is a compound formed by the combination of antimony (Sb) and selenium (Se). Antimony is a metalloid with properties similar to arsenic, while selenium is a non-metal known for its photoconductive and photovoltaic properties. The compound is of interest due to its unique chemical and physical properties, which make it useful in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of antimony;selenium(2-) can be achieved through various synthetic routes. One common method involves the co-deposition of antimony and selenium using electrochemical atomic layer epitaxy (EC-ALE). This technique allows for the precise control of the stoichiometry and crystallinity of the deposited structures . Another method involves the replacement of sulfur with selenium in antimony sulfide thin films, which is achieved by depositing selenium on antimony sulfide layers and annealing the structure at elevated temperatures .
Industrial Production Methods: Industrial production of antimony;selenium(2-) often involves high-temperature and high-pressure methods. For example, the formation of solid solutions of tellurium-selenium with trace antimony doping is achieved through high-pressure and high-temperature synthesis . These methods ensure the production of high-purity compounds with controlled properties suitable for industrial applications.
化学反応の分析
Types of Reactions: Antimony;selenium(2-) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, antimony can be easily oxidized by sulfur and halogens when heated, forming antimony trioxide (Sb2O3) and other oxides . Selenium can also undergo oxidation reactions, such as the oxidation of selenium(IV) by aqueous bromine solution .
Common Reagents and Conditions: Common reagents used in the reactions of antimony;selenium(2-) include sulfur, halogens, and bromine. The reactions typically occur under elevated temperatures and in the presence of oxidizing agents. For example, the oxidation of antimony by sulfur occurs when heated, producing a brilliant blue flame and white fumes of antimony trioxide .
Major Products Formed: The major products formed from the reactions of antimony;selenium(2-) include various oxides and selenides. For example, the oxidation of antimony produces antimony trioxide, while the oxidation of selenium produces selenium dioxide (SeO2) .
科学的研究の応用
Antimony;selenium(2-) has a wide range of scientific research applications. In chemistry, it is used in the study of chalcogenide compounds and their properties. In biology, selenium’s role in detoxifying antimony has been studied, particularly in plants such as rice, where selenium can mitigate the toxic effects of antimony . In medicine, selenium compounds have been investigated for their potential therapeutic applications, including their role in reducing oxidative stress and enhancing the antioxidant system . In industry, antimony;selenium(2-) is used in the production of thermoelectric materials, where it helps to optimize the thermoelectric performance of tellurium-based compounds .
作用機序
The mechanism by which antimony;selenium(2-) exerts its effects involves the interaction of selenium with antimony to reduce its toxicity. Selenium can inhibit the uptake of antimony and regulate the uptake of essential elements such as calcium, magnesium, and potassium . Additionally, selenium can enhance the antioxidant system and regulate the expression of stress-related genes, thereby improving the physiological adaptability of plants under antimony stress .
類似化合物との比較
Antimony;selenium(2-) can be compared with other similar compounds such as antimony sulfide (Sb2S3) and tellurium-selenium solid solutions. Unlike antimony sulfide, which has a high refractive index and well-defined quantum size effects, antimony;selenium(2-) offers unique properties due to the presence of selenium, which enhances its photoconductive and photovoltaic properties . Similar compounds include antimony telluride (Sb2Te3) and selenium telluride (SeTe), which also have applications in thermoelectric materials and optoelectronic devices .
特性
分子式 |
SbSe-2 |
|---|---|
分子量 |
200.73 g/mol |
IUPAC名 |
antimony;selenium(2-) |
InChI |
InChI=1S/Sb.Se/q;-2 |
InChIキー |
PBYUKUOTSXWTRX-UHFFFAOYSA-N |
正規SMILES |
[Se-2].[Sb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)
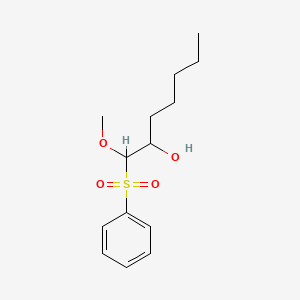
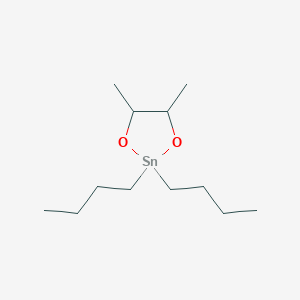
![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)
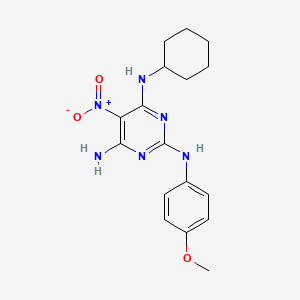

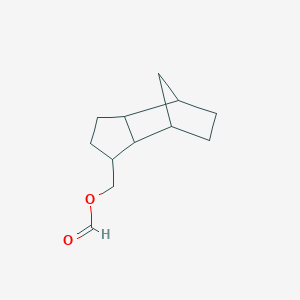

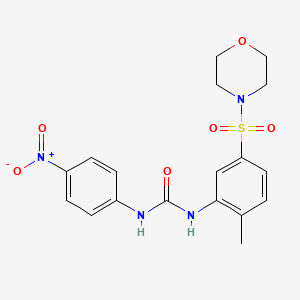
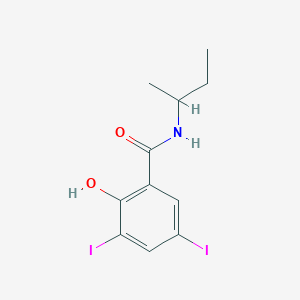
![1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B14144517.png)
![Methyl 2-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14144537.png)

![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride](/img/structure/B14144551.png)
